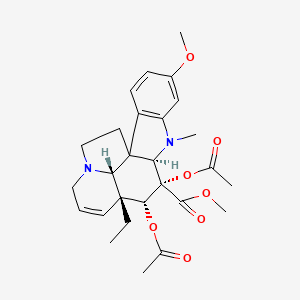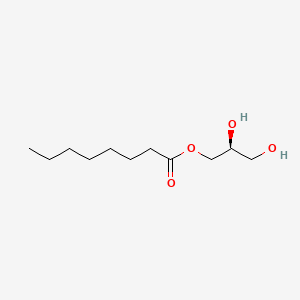![molecular formula C23H19ClN4O2S B1230342 N-(3-chlorophenyl)-2-[4-oxo-2-phenylimino-3-(2-pyridinylmethyl)-5-thiazolidinyl]acetamide](/img/structure/B1230342.png)
N-(3-chlorophenyl)-2-[4-oxo-2-phenylimino-3-(2-pyridinylmethyl)-5-thiazolidinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-[4-oxo-2-phenylimino-3-(2-pyridinylmethyl)-5-thiazolidinyl]acetamide is an anilide.
Aplicaciones Científicas De Investigación
Antibacterial Activity
N-(3-chlorophenyl)-2-[4-oxo-2-phenylimino-3-(2-pyridinylmethyl)-5-thiazolidinyl]acetamide and its derivatives have been studied for their antibacterial properties. Several related compounds have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, including S. aureus and E. coli. This activity is attributed to the structural and physicochemical parameters of these compounds, including their hydrophobicity and steric bulk characteristics (Desai et al., 2008), (Mistry et al., 2009), (Kerru et al., 2019).
Antitumor Activity
Some derivatives of this compound have been evaluated for their antitumor activity. For example, certain derivatives have shown mild to moderate activity against human breast adenocarcinoma cell line MCF7, with specific compounds demonstrating significant potency (El-Morsy et al., 2017), (Atta & Abdel‐Latif, 2021).
Antioxidant Properties
The antioxidant properties of similar compounds have been investigated. They showed significant effects in vitro on rat liver microsomal lipid peroxidation levels and free radical scavenging properties (Ayhan-Kılcıgil et al., 2012).
Photovoltaic Efficiency and Ligand-Protein Interactions
These compounds have been studied for their potential in photovoltaic applications and ligand-protein interactions. Some derivatives have shown good light harvesting efficiency and could be used as photosensitizers in dye-sensitized solar cells. Molecular docking studies have indicated that certain compounds exhibit favorable binding interactions with enzymes like Cyclooxygenase 1 (COX1) (Mary et al., 2020).
Anti-inflammatory Activity
Derivatives of this compound have also been synthesized and evaluated for their anti-inflammatory activity. Some derivatives showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).
Propiedades
Fórmula molecular |
C23H19ClN4O2S |
|---|---|
Peso molecular |
450.9 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-2-[4-oxo-2-phenylimino-3-(pyridin-2-ylmethyl)-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C23H19ClN4O2S/c24-16-7-6-11-18(13-16)26-21(29)14-20-22(30)28(15-19-10-4-5-12-25-19)23(31-20)27-17-8-2-1-3-9-17/h1-13,20H,14-15H2,(H,26,29) |
Clave InChI |
CZVQZVXLUOAFKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC(=CC=C3)Cl)CC4=CC=CC=N4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 4-{[1-(ethylsulfonyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B1230265.png)

![N-(2,4-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B1230270.png)
![2-[(6-methyl-4-spiro[3,4-dihydro-2H-1-benzopyran-2,1'-cyclopentane]yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1230273.png)

![N-(2-naphthalenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1230275.png)
![3-(4-ethylphenyl)-4-hydroxy-4-[oxo-[4-(2-pyridinyl)-1-piperazinyl]methyl]-1H-quinazolin-2-one](/img/structure/B1230277.png)
![[13-Acetyloxy-1,6-dihydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate](/img/structure/B1230278.png)
![6-Chloro-2-[(phenylmethylthio)methyl]imidazo[1,2-a]pyridine](/img/structure/B1230281.png)
